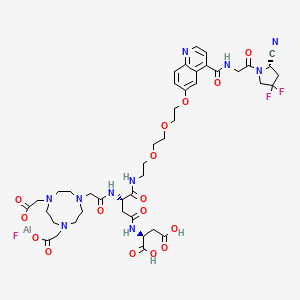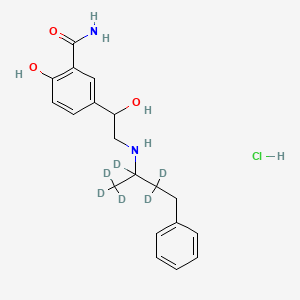
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways. It is a key intermediate in the regulation of glucose metabolism and is involved in the activation of several enzymes. This compound is often used in scientific research due to its significant role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) can be synthesized through the enzymatic conversion of glucose-1-phosphate and glucose-6-phosphate using specific enzymes such as phosphoglucomutase. The reaction typically involves the use of a phosphoryl donor like fructose-1,6-bisphosphate .
Industrial Production Methods
In an industrial setting, the production of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) involves the large-scale fermentation of microorganisms that express the necessary enzymes. The process includes the extraction and purification of the compound from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) undergoes several types of chemical reactions, including:
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by various kinases and phosphatases.
Isomerization: It can be converted to other sugar phosphates through isomerization reactions catalyzed by enzymes like phosphoglucomutase.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, ADP, and specific enzymes such as phosphoglucomutase and hexokinase. The reactions typically occur under physiological conditions (pH 7.4, 37°C) in the presence of magnesium ions .
Major Products
The major products formed from these reactions include glucose-1-phosphate, glucose-6-phosphate, and fructose-1,6-bisphosphate .
Applications De Recherche Scientifique
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry for the analysis of phosphorylated sugars.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of bio-based chemicals and pharmaceuticals.
Mécanisme D'action
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) exerts its effects by acting as an activator or inhibitor of various enzymes. It activates enzymes such as phosphofructokinase-1 and pyruvate kinase, while inhibiting hexokinase . The compound binds to the active sites of these enzymes, altering their conformation and activity. This regulation is crucial for maintaining cellular energy balance and metabolic flux .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fructose-1,6-bisphosphate: Another key intermediate in glycolysis, involved in similar metabolic pathways.
Glucose-1-phosphate: A precursor in the synthesis of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium).
Glucose-6-phosphate: An isomer of glucose-1-phosphate, also involved in glucose metabolism.
Uniqueness
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is unique due to its dual role in both activating and inhibiting different enzymes, which is not commonly observed in other similar compounds. This dual functionality makes it a critical regulator in metabolic pathways .
Propriétés
Formule moléculaire |
C6H10K4O12P2 |
|---|---|
Poids moléculaire |
492.48 g/mol |
Nom IUPAC |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
Clé InChI |
OVRXVCAVDXBPQT-QMKHLHGBSA-J |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)



![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)



![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

